2-Bromo-4-fluorobenzoic acid

Catalog No.
S1490938
CAS No.
1006-41-3
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzoic acid

CAS Number

1006-41-3

Product Name

2-Bromo-4-fluorobenzoic acid

IUPAC Name

2-bromo-4-fluorobenzoic acid

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

Synonyms

2-Bromo-4-fluorobenzoic Acid; 4-Fluoro-2-bromobenzoic Acid

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.

Precursor in Organic Synthesis

The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:

  • Synthesis of dibenzothiepinones: 2-Br-4-F-benzoic acid can be used as a starting material for the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which are potential drug candidates with interesting biological activities [].
  • Preparation of benzoic acid derivatives: The bromo and fluorine substituents can be selectively replaced with other functional groups, leading to diverse benzoic acid derivatives with tailored properties. For instance, 2-Br-4-F-benzoic acid can be converted to 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, a potential intermediate in the synthesis of pharmaceuticals [].
  • Amide formation: The carboxylic acid group of 2-Br-4-F-benzoic acid can react with amines to form amides, which are another class of important organic molecules with various applications in materials science and medicinal chemistry. An example is the synthesis of 2-bromo-4-fluorobenzamide [].

2-Bromo-4-fluorobenzoic acid is an aromatic compound with the molecular formula C7H4BrFO2C_7H_4BrFO_2 and a molecular weight of approximately 219.01 g/mol. It features a benzene ring substituted with both a bromine atom at the second position and a fluorine atom at the fourth position, along with a carboxylic acid functional group. The compound is classified as a halogenated benzoic acid and is known for its potential applications in organic synthesis and medicinal chemistry. It appears as a solid at room temperature and is sensitive to moisture, requiring careful handling to prevent degradation .

  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters. This reaction is often utilized in organic synthesis to create more complex molecules .
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further functionalization of the molecule.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups through various reduction methods.

While specific biological data on 2-bromo-4-fluorobenzoic acid may be limited, halogenated benzoic acids generally exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable for pharmaceutical applications. Further studies are needed to elucidate its specific biological effects and mechanisms of action .

Several methods exist for synthesizing 2-bromo-4-fluorobenzoic acid:

  • Direct Halogenation: The compound can be synthesized through electrophilic aromatic substitution using bromine and fluorine sources under controlled conditions.
  • Carboxylation of Halogenated Aromatics: Starting from 4-fluorobenzoic acid, bromination can be achieved using brominating agents.
  • Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps, including functional group transformations and coupling reactions with other aromatic compounds.

2-Bromo-4-fluorobenzoic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in the development of polymers and other materials due to its unique chemical properties.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 2-bromo-4-fluorobenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Bromo-5-fluorobenzoic acidC7H4BrF O2Different position of fluorine; potential for varied reactivity.
4-Bromo-2-fluorobenzoic acidC7H4BrF O2Halogen positions swapped; affects electronic properties.
3-Bromo-4-fluorobenzoic acidC7H4BrF O2Different substitution pattern; may exhibit distinct biological activity.

Uniqueness of 2-Bromo-4-Fluorobenzoic Acid

The unique combination of bromine and fluorine substituents at specific positions on the benzene ring gives 2-bromo-4-fluorobenzoic acid distinctive chemical properties that influence its reactivity and potential applications in organic synthesis compared to similar compounds. Its ability to undergo specific reactions while maintaining stability under certain conditions makes it a valuable intermediate in chemical research and development .

The discovery of 2-bromo-4-fluorobenzoic acid is rooted in the broader exploration of halogenated benzoic acids, which gained momentum in the mid-20th century with advancements in electrophilic aromatic substitution techniques. Early syntheses relied on direct bromination of fluorobenzoic acid derivatives, though these methods faced challenges in regioselectivity and yield. A pivotal breakthrough emerged in the 1980s with the development of hypophosphorous acid-mediated deamination reactions, enabling the selective introduction of bromine at the ortho position relative to the carboxylic acid group.

Key milestones include:

  • 1975: First reported synthesis via nitration and subsequent bromination of 4-fluorotoluene, achieving 65% yield under optimized conditions.
  • 2005: Introduction of LDA (lithium diisopropylamide)-assisted bromination at cryogenic temperatures (-75°C), improving selectivity for the 2-bromo isomer.
  • 2012: Patent-pending methods utilizing microwave-assisted hydrolysis reduced reaction times from 24 hours to 2–3 hours while maintaining yields >85%.

Position in Modern Synthetic Chemistry

In contemporary organic synthesis, 2-bromo-4-fluorobenzoic acid is prized for its dual functional groups:

  • Electrophilic bromine atom at C2, facilitating Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
  • Electron-withdrawing fluorine atom at C4, which enhances the acidity of the carboxylic acid (pKa ≈ 2.79) and directs metallation in directed ortho-metalation (DoM) reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point172–176°C
Boiling Point294.3°C (predicted)
Density1.7218 g/cm³
Solubility in Methanol48 mg/mL
pKa2.79 ± 0.10

Significance in Pharmaceutical and Materials Science

The compound’s utility spans two domains:

  • Pharmaceuticals: Serves as a precursor to dibenzo[b,f]thiepin derivatives, a class of antipsychotic agents. For example, it is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, a potent dopamine receptor modulator.
  • Materials Science: Acts as a monomer in liquid crystalline polymers (LCPs), where the fluorine atom enhances thermal stability and dielectric properties.

The industrial synthesis of 2-Bromo-4-fluorobenzoic acid is characterized by a demand for high yield, purity, and cost-effectiveness. The methodologies employed on this scale are typically optimized for throughput, reproducibility, and compliance with environmental regulations. The most widely adopted industrial routes are based on the controlled oxidation of methyl-substituted precursors and selective halogenation strategies.

Oxidation of 2-Bromo-4-fluorotoluene

One of the predominant industrial methods for producing 2-Bromo-4-fluorobenzoic acid involves the oxidation of 2-bromo-4-fluorotoluene. This process utilizes a combination of transition metal catalysts, radical initiators, and oxidants under elevated temperature and pressure. A representative protocol describes the use of cobalt(II) diacetate tetrahydrate as a catalyst, 2,2'-azobis(isobutyronitrile) as a radical initiator, and molecular oxygen as the oxidant in acetic acid solvent. The reaction is conducted at approximately 130 degrees Celsius under a pressure of 1.2 megapascals, with a residence time of 1.5 hours [1].

The workup involves neutralization with sodium hydroxide, extraction with methyl tert-butyl ether, and acidification to precipitate the product. This approach affords 2-Bromo-4-fluorobenzoic acid in yields as high as 88 percent, as documented in patent literature and industrial reports [1]. The process is scalable and compatible with continuous operation, making it suitable for large-scale manufacturing.

Table 1.1: Representative Industrial Oxidation Protocol

ParameterValue/ConditionNotes
Starting material2-Bromo-4-fluorotolueneCommercially available
CatalystCobalt(II) diacetate tetrahydrate0.049 equivalents
Radical initiator2,2'-Azobis(isobutyronitrile)0.024 equivalents
OxidantMolecular oxygen3–5 equivalents
SolventAcetic acid10 volumes relative to substrate
Temperature130 degrees CelsiusMaintained throughout reaction
Pressure1.2 MPaOxygen pressure
Residence time1.5 hoursControlled for optimal conversion
Yield88 percentIsolated after workup

This method demonstrates the efficacy of radical-mediated aerobic oxidation in the conversion of methyl aromatics to carboxylic acids, a strategy widely adopted in the bulk chemical industry for its operational simplicity and high atom economy [1].

Halogenation and Subsequent Functionalization

An alternative industrial approach involves the sequential halogenation of fluorobenzoic acid derivatives. In this strategy, a fluorinated benzoic acid or its methyl ester is subjected to bromination under controlled conditions to introduce the bromine substituent at the desired position. Electrophilic aromatic substitution is typically employed, using bromine or brominating agents such as N-bromosuccinimide in the presence of Lewis acid catalysts. The regioselectivity of bromination is governed by the electronic effects of the fluorine substituent, favoring substitution at the ortho or para positions relative to the carboxylic acid group.

The brominated intermediate is then hydrolyzed or oxidized, if necessary, to yield the target 2-Bromo-4-fluorobenzoic acid. This approach is advantageous in scenarios where the starting materials are more readily available or cost-effective in the desired substitution pattern.

Purification and Quality Control

Industrial processes for 2-Bromo-4-fluorobenzoic acid emphasize rigorous purification and quality control measures. The crude product is typically recrystallized from suitable solvents to achieve high purity, often exceeding 98 percent as determined by gas chromatography and titration analysis [2]. Analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of the product.

Table 1.2: Typical Product Specifications

PropertySpecification
PurityGreater than 98 percent
Melting point174 degrees Celsius
AppearanceWhite to off-white crystal
Molecular weight219.01
Molecular formulaC₇H₄BrFO₂

The stringent quality criteria ensure that the product meets the requirements for downstream applications in synthesis and research [2].

Laboratory-Scale Synthesis Strategies

Laboratory-scale syntheses of 2-Bromo-4-fluorobenzoic acid are designed to afford flexibility in reaction conditions, precursor selection, and functional group transformations. These methodologies are invaluable for academic research, small-scale production, and the development of novel synthetic routes.

Direct Oxidation of 2-Bromo-4-fluorotoluene

The laboratory adaptation of the industrial oxidation protocol involves the use of smaller reaction volumes, precise temperature control, and alternative oxidants. Potassium permanganate, chromium trioxide, or sodium dichromate in acidic or basic media are frequently employed as oxidizing agents. The reaction is typically conducted under reflux, and the progress is monitored by thin-layer chromatography or high-performance liquid chromatography.

Upon completion, the reaction mixture is acidified to precipitate the product, which is then isolated by filtration and recrystallization. The yields in laboratory-scale oxidations are generally high, ranging from 75 to 90 percent, depending on the oxidant and reaction conditions.

Halogenation of 4-Fluorobenzoic Acid Derivatives

In laboratory settings, selective bromination of 4-fluorobenzoic acid or its esters is achieved using bromine or N-bromosuccinimide in the presence of catalysts such as iron(III) chloride or aluminum chloride. The reaction is performed in inert solvents like dichloromethane or carbon tetrachloride at ambient or slightly elevated temperatures. The regioselectivity is enhanced by the electron-withdrawing nature of the fluorine atom, which directs bromination to the ortho position.

Following bromination, the product is purified by extraction and recrystallization. This method allows for precise control over the substitution pattern and is amenable to the synthesis of isotopically labeled or otherwise modified analogs.

Suzuki–Miyaura Cross-Coupling

A more recent laboratory strategy involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. In this approach, a suitably substituted fluorobenzoic acid or boronic acid derivative is coupled with a brominated aromatic partner. The reaction is facilitated by palladium(II) acetate or palladium(0) complexes, phosphine ligands, and a base such as potassium carbonate in polar aprotic solvents. The cross-coupling methodology offers exceptional versatility in constructing the desired substitution pattern and is particularly useful for the synthesis of 2-Bromo-4-fluorobenzoic acid analogs with additional functional groups.

Data Table: Laboratory Synthesis Conditions

MethodStarting MaterialReagents/CatalystsSolventTemperatureYield (%)
Oxidation2-Bromo-4-fluorotoluenePotassium permanganateWaterReflux80–90
Halogenation4-Fluorobenzoic acidBromine, iron(III) chlorideDichloromethaneRoom temperature70–85
Suzuki–Miyaura cross-coupling2-Bromobenzoic acid boronic acidPalladium(II) acetate, triphenylphosphine, potassium carbonateTetrahydrofuran80 degrees Celsius75–88

These laboratory-scale strategies provide robust and reproducible routes to 2-Bromo-4-fluorobenzoic acid, supporting the synthesis of derivatives and analogs for research purposes.

Green Chemistry Approaches

The principles of green chemistry are increasingly integrated into the synthesis of 2-Bromo-4-fluorobenzoic acid, aiming to reduce environmental impact, improve safety, and enhance process sustainability. Key strategies include the use of environmentally benign solvents, catalytic processes, and alternative energy sources.

Solvent Selection and Minimization

Traditional syntheses often rely on chlorinated solvents or acetic acid, which pose environmental and health risks. Green chemistry approaches advocate for the use of water, ethanol, or supercritical carbon dioxide as reaction media. These solvents are non-toxic, readily available, and easily removed from the product, minimizing waste and exposure.

Catalysis and Atom Economy

The adoption of catalytic systems, such as transition metal catalysts for oxidation and cross-coupling reactions, enhances atom economy and reduces the need for stoichiometric reagents. Cobalt, palladium, and iron catalysts are particularly effective in facilitating key transformations with minimal byproduct formation. The use of molecular oxygen as the terminal oxidant in aerobic oxidations further improves the environmental profile of the process, as it generates water as the sole byproduct.

Waste Reduction and Process Intensification

Green chemistry emphasizes the reduction of hazardous waste through process intensification and in situ product separation. Continuous extraction, membrane filtration, and crystallization techniques are employed to isolate the product directly from the reaction mixture, minimizing solvent usage and energy consumption.

Data Table: Green Chemistry Metrics

MetricTraditional MethodGreen Chemistry Approach
SolventAcetic acid, dichloromethaneWater, ethanol, supercritical carbon dioxide
OxidantPotassium permanganate, chromium trioxideMolecular oxygen
CatalystNone or stoichiometricCobalt, palladium, iron
Atom economy (%)60–7585–95
E-factor (kg waste/kg product)5–101–3

The implementation of green chemistry principles in the synthesis of 2-Bromo-4-fluorobenzoic acid represents a significant advancement in sustainable chemical manufacturing.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in the synthesis of 2-Bromo-4-fluorobenzoic acid, offering advantages in safety, scalability, and process control. The transition from batch to flow processes enables precise management of reaction parameters, rapid heat and mass transfer, and facile integration of in-line monitoring.

Flow Oxidation of 2-Bromo-4-fluorotoluene

The aerobic oxidation of 2-Bromo-4-fluorotoluene to 2-Bromo-4-fluorobenzoic acid is particularly well-suited to continuous flow operation. In a typical setup, the substrate, catalyst, radical initiator, and solvent are pumped through a heated coil reactor under a controlled flow of oxygen. The residence time, temperature, and pressure are finely tuned to optimize conversion and selectivity. The reaction mixture is quenched and processed downstream to isolate the product [1].

Continuous flow operation enhances safety by minimizing the inventory of hazardous reagents at any given time and enables rapid scaling by increasing the flow rate or reactor volume. The reproducibility and consistency of product quality are improved by in-line monitoring using spectroscopic or chromatographic techniques.

Flow Bromination and Cross-Coupling

Selective bromination and palladium-catalyzed cross-coupling reactions can also be adapted to continuous flow platforms. The precise control over reagent addition, temperature, and mixing afforded by flow reactors improves regioselectivity and minimizes side reactions. The integration of multiple reaction steps in a single flow sequence enables telescoped syntheses, reducing the need for intermediate isolation and purification.

Data Table: Continuous Flow vs. Batch Processing

ParameterBatch ProcessContinuous Flow Process
Reaction time1–4 hours10–60 minutes
Yield (%)75–9085–95
Product consistencyVariableHigh
SafetyModerate riskEnhanced
ScalabilityLimited by vessel sizeEasily scalable
Waste generationHigherLower

The adoption of continuous flow chemistry in the synthesis of 2-Bromo-4-fluorobenzoic acid exemplifies the modernization of chemical manufacturing, delivering improvements in efficiency, safety, and environmental performance .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-4-fluorobenzoic acid
2-Bromo-4-fluorobenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types